N-Boc-3-Chloropropylamine
Overview
Description
Synthesis Analysis
The synthesis of N-Boc-3-Chloropropylamine and its derivatives involves innovative techniques, including continuous flow chemistry and palladium-catalyzed C(sp(3))-H arylation. Continuous flow chemistry has been employed to produce key intermediates, such as diazoketone pharmaceutical intermediates, by overcoming the challenges of traditional batch processes and enhancing reaction efficiency and safety (Pollet et al., 2009). Additionally, the deprotonation and in situ arylation of N-Boc benzylalkylamines via a palladium catalyst showcase the advancements in synthetic methods, allowing for the efficient synthesis of diarylmethylamines, which are key intermediates in pharmaceutical production (Hussain et al., 2015).
Molecular Structure Analysis
The molecular structure of N-Boc-3-Chloropropylamine derivatives has been extensively studied through various analytical techniques. Studies on amine borane adducts reveal insights into the formation of B–N bonds and the presence of dihydrogen bonds (DHBs), highlighting the complex intermolecular interactions and stability of these compounds (Turani-I-Belloto et al., 2023).
Chemical Reactions and Properties
N-Boc-3-Chloropropylamine undergoes various chemical reactions, including electrophilic amination and cyclopropenimine-catalyzed enantioselective Mannich reactions. These reactions demonstrate the compound's versatility in forming protected hydrazines and achieving high levels of enantio- and diastereocontrol, which are crucial for synthesizing chiral pharmaceuticals (Vidal et al., 1995; Bandar & Lambert, 2013).
Physical Properties Analysis
The physical properties of N-Boc-3-Chloropropylamine and its derivatives, such as thermal and calorimetric behaviors, are essential for understanding their stability and applicability in different conditions. The thermal decomposition and stability analyses of amine borane adducts provide valuable information on their suitability for various applications, including advanced material synthesis (Turani-I-Belloto et al., 2023).
Chemical Properties Analysis
The chemical properties of N-Boc-3-Chloropropylamine, including its reactivity and interaction with different reagents, are pivotal for its utility in synthetic chemistry. Its ability to participate in a wide range of reactions, such as electrophilic amination and enantioselective syntheses, underscores its importance in the development of novel pharmaceuticals and chemical intermediates (Vidal et al., 1995; Bandar & Lambert, 2013).
Scientific Research Applications
1. N-Boc Protection of Amines Under Ultrasound Irradiation
- Application Summary: This research describes a green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation . The N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
- Methods of Application: The procedure involves the use of ultrasound irradiation for the N-Boc protection of amines . The reaction is carried out at room temperature, and the yield is excellent .
- Results: The N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
2. N-Boc Protection of Amines Over Mesoporous SBA-15 Catalyst
- Application Summary: This research presents an efficient and simple protocol for Nitrogen protected tert-butoxycarbonyl (N-BOC) amines synthesis from various aromatic and aliphatic amines derivatives using mesoporous SBA-15 catalyst under solvent-free condition .
- Methods of Application: The procedure involves the use of a mesoporous SBA-15 catalyst for the N-Boc protection of amines . The reaction is performed at room temperature, under solvent-free conditions, and without purification methodology .
- Results: This methodology provides one of the most straightforward syntheses of N-BOC amines from amines with 95–99% yields in short reaction interval . The catalyst is recovered and reused for the same protocol .
3. N-Boc Deprotection Using a Deep Eutectic Solvent
- Application Summary: This research describes an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
- Methods of Application: The procedure involves the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) for the N-Boc deprotection . The DES is used as both the reaction medium and the catalyst .
- Results: The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
4. Dual Protection of Amino Functions Involving Boc
- Application Summary: This research highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
- Methods of Application: The procedure involves the use of Boc2O and DMAP directly from NH4Cl via nitridotricarbonic acid tri-tert-butyl ester (Boc3N) because the compound is susceptible to nucleophiles and one Boc-group can be selectively cleaved by aminolysis .
- Results: The review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
5. N-Boc Protection of Amines Under Ultrasound Irradiation and Catalyst-Free Conditions
- Application Summary: This research describes a green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
- Methods of Application: The procedure involves the use of ultrasound irradiation for the N-Boc protection of amines . The reaction is carried out at room temperature, and the yield is excellent .
- Results: Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
6. N-BOC Protection of Amines Over Mesoporous SBA-15 Catalyst
- Application Summary: This research presents an efficient and simple protocol for Nitrogen protected tert-butoxycarbonyl (N-BOC) amines synthesis from various aromatic and aliphatic amines derivatives using mesoporous SBA-15 catalyst under solvent-free condition .
- Methods of Application: The procedure involves the use of a mesoporous SBA-15 catalyst for the N-Boc protection of amines . The reaction is performed at room temperature, under solvent-free conditions, and without purification methodology .
- Results: This methodology provides one of the most straightforward syntheses of N-BOC amines from amines with 95–99% yields in short reaction interval . The catalyst is recovered and reused for the same protocol .
4. Dual Protection of Amino Functions Involving Boc
- Application Summary: This research highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
- Methods of Application: The procedure involves the use of Boc2O and DMAP directly from NH4Cl via nitridotricarbonic acid tri-tert-butyl ester (Boc3N) because the compound is susceptible to nucleophiles and one Boc-group can be selectively cleaved by aminolysis .
- Results: The review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
5. N-Boc Protection of Amines Under Ultrasound Irradiation and Catalyst-Free Conditions
- Application Summary: This research describes a green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
- Methods of Application: The procedure involves the use of ultrasound irradiation for the N-Boc protection of amines . The reaction is carried out at room temperature, and the yield is excellent .
- Results: Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
6. N-BOC Protection of Amines Over Mesoporous SBA-15 Catalyst
- Application Summary: This research presents an efficient and simple protocol for Nitrogen protected tert-butoxycarbonyl (N-BOC) amines synthesis from various aromatic and aliphatic amines derivatives using mesoporous SBA-15 catalyst under solvent-free condition .
- Methods of Application: The procedure involves the use of a mesoporous SBA-15 catalyst for the N-Boc protection of amines . The reaction is performed at room temperature, under solvent-free conditions, and without purification methodology .
- Results: This methodology provides one of the most straightforward syntheses of N-BOC amines from amines with 95–99% yields in short reaction interval . The catalyst is recovered and reused for the same protocol .
Future Directions
properties
IUPAC Name |
tert-butyl N-(3-chloropropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGLWGNZBMZWHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448780 | |
Record name | N-Boc-3-Chloropropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-Chloropropylamine | |
CAS RN |
116861-31-5 | |
Record name | N-Boc-3-Chloropropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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